molecular formula C12H17BrO2Zn B14893181 4-Methoxy-3-n-pentyloxyphenylZinc bromide

4-Methoxy-3-n-pentyloxyphenylZinc bromide

Cat. No.: B14893181
M. Wt: 338.5 g/mol
InChI Key: ZHHHCHGQQYDLOM-UHFFFAOYSA-M
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Description

4-Methoxy-3-N-pentyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-N-pentyloxyphenylzinc bromide typically involves the reaction of 4-methoxy-3-N-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The zinc reagent can be prepared in situ or used as a pre-formed reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is often produced in large, commercial quantities and can be customized in terms of packaging sizes .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-N-pentyloxyphenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions.

    Conditions: These reactions typically require an inert atmosphere, controlled temperature, and sometimes the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In coupling reactions, the primary product is a new carbon-carbon bond, while substitution reactions yield a variety of organic compounds depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-N-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-N-pentyloxyphenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc compound and allows for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-N-pentyloxyphenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbon-carbon bonds makes it particularly valuable in organic synthesis.

Properties

Molecular Formula

C12H17BrO2Zn

Molecular Weight

338.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-pentoxybenzene-4-ide

InChI

InChI=1S/C12H17O2.BrH.Zn/c1-3-4-7-10-14-12-9-6-5-8-11(12)13-2;;/h5,8-9H,3-4,7,10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ZHHHCHGQQYDLOM-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=C(C=C[C-]=C1)OC.[Zn+]Br

Origin of Product

United States

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